3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine: is an organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position on the pyrrolo[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of 6-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is used as a building block in organic synthesis. It is valuable in the development of new heterocyclic compounds and in the synthesis of complex molecules for various applications.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. It can be used as a precursor for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and the pyrrolo[3,2-c]pyridine ring system can facilitate binding to these targets, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
- 3-Iodo-1H-pyrrolo[2,3-b]pyridine
- 6-Methyl-1H-pyrrolo[3,2-c]pyridine
- 3-Bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine
Comparison: 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both an iodine atom and a methyl group on the pyrrolo[3,2-c]pyridine ring. This combination of substituents can influence its reactivity and binding properties, making it distinct from other similar compounds. For instance, the iodine atom can participate in specific halogen bonding interactions, which may not be possible with bromine or other substituents.
Properties
IUPAC Name |
3-iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-8-6(3-10-5)7(9)4-11-8/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWCFWHRIYBHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646753 | |
Record name | 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-78-8 | |
Record name | 3-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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